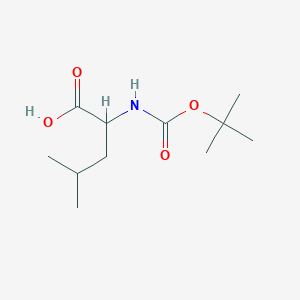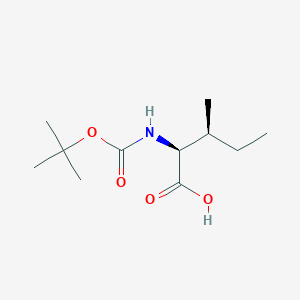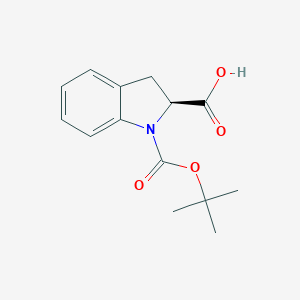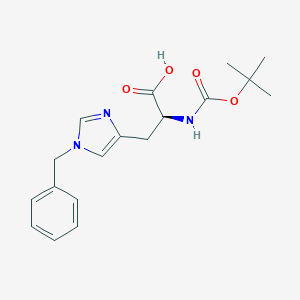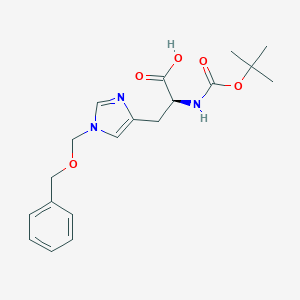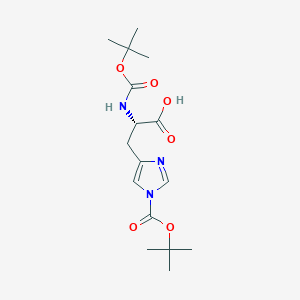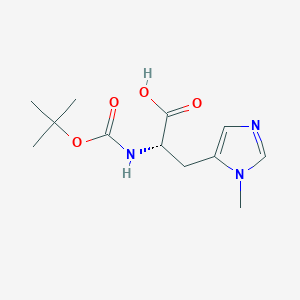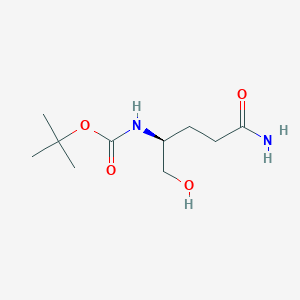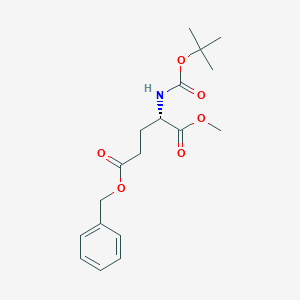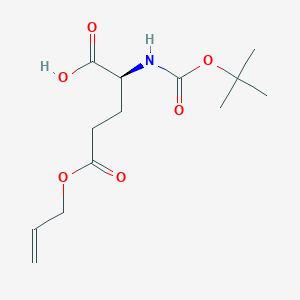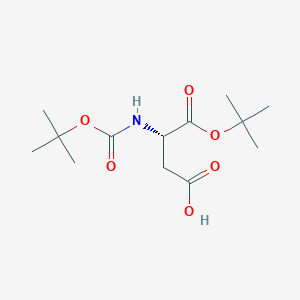
Boc-Asp-OtBu
描述
Boc-Asp-OtBu, also known as N-α-t.-Boc-L-aspartic acid α-t.-butyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect both the amino and carboxyl groups, preventing unwanted side reactions during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
Boc-Asp-OtBu is typically synthesized by reacting L-aspartic acid with tert-butyl chloroformate (Boc) and tert-butyl alcohol (OtBu) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran . The reaction conditions often involve cooling the reaction mixture to 0°C to control the exothermic reaction and then allowing it to warm to room temperature for completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction is monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
化学反应分析
Types of Reactions
Boc-Asp-OtBu undergoes several types of chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield aspartic acid and its derivatives.
Deprotection: The Boc and OtBu protecting groups can be removed using trifluoroacetic acid (TFA) or other strong acids, yielding free aspartic acid.
Coupling Reactions: This compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for removing Boc and OtBu groups.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Aspartic Acid: Formed upon hydrolysis or deprotection.
Peptides: Formed through coupling reactions with other amino acids or peptides.
属性
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426664 | |
| Record name | Boc-Asp-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-32-6 | |
| Record name | Boc-Asp-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of protecting groups like Boc and OtBu in Boc-Asp-OtBu during peptide synthesis?
A1: Protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. In this compound:
Q2: The research papers mention using this compound as a starting material for synthesizing various compounds. Can you elaborate on an example?
A2: Absolutely. One study describes using this compound as a precursor for synthesizing galactosylated 5-hydroxylysine mimetics . These mimetics are valuable tools for studying collagen-induced arthritis. The researchers exploited the structure of this compound, specifically its protected carboxylic acid group, to facilitate the introduction of the desired modifications.
Q3: The papers discuss different coupling methods used with this compound. Can you provide some examples and their implications?
A3: Certainly. Some common coupling methods mentioned include:
- DCC-HOBT: This method, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), was employed to couple peptide segments built from this compound . This method is known for its efficiency in forming amide bonds.
- PyBOP: Another paper describes using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for coupling Fmoc-protected amino acids to peptides containing a residue derived from this compound . PyBOP is a popular coupling reagent in solid-phase peptide synthesis.
Q4: Can you discuss any specific challenges or considerations related to using this compound in peptide synthesis?
A4: One challenge is the potential for aspartimide formation during synthesis, especially under basic conditions. Aspartimide formation is a side reaction that can lead to undesired byproducts and lower the yield of the desired peptide. Researchers often use strategies like minimizing exposure to basic conditions or employing modified coupling protocols to minimize aspartimide formation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


